molecular formula C12H19NO2 B115159 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol CAS No. 96948-64-0

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Cat. No. B115159
CAS RN: 96948-64-0
M. Wt: 209.28 g/mol
InChI Key: JOGFUYPGDLRKHD-UHFFFAOYSA-N
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Description

“4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol” is a chemical compound with the molecular formula C12H19NO2 . It is also known by other names such as t-Butylnorsynephrine and Kwd-2066 . This compound is a short-acting agonist of the β2-adrenergic receptor .


Molecular Structure Analysis

The molecular structure of “4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol” has been studied using density functional theory (DFT) calculations . The calculated results show that the structural parameters can be reproduced well with the predicted geometry .


Chemical Reactions Analysis

The compound has been studied significantly using DFT calculations . Calculations were performed for Fukui functions to explain the chemical selectivity or reactivity sites such as the molecule’s nucleophilic, electrophilic, and radical attack in the compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions might be found in specialized chemistry databases or literature.

Scientific Research Applications

Pharmacology: Beta-2 Agonist Research

This compound is closely related to beta-2 adrenergic agonists, which are of significant interest in pharmacological research for their role in relaxing smooth muscles in the airways. It serves as a model to study the binding affinity and specificity of beta-2 adrenergic receptors, which can lead to the development of more effective bronchodilators .

Biotechnology: Molecular Biology Studies

The tert-butylamino group within the compound’s structure can be of interest in molecular biology studies, particularly in the design of molecules that can selectively bind to specific proteins or enzymes, aiding in the understanding of biological pathways .

Environmental Science: Ecotoxicology

Research in environmental science utilizes this compound to study the ecotoxicological effects of beta-2 agonists found in water bodies due to pharmaceutical waste. It helps in assessing the impact on aquatic life and water quality .

Medicine: Impurity Profiling

As an impurity standard, it is essential in the pharmaceutical industry for the profiling of impurities in drug substances. This ensures the safety and efficacy of medicinal products by identifying and quantifying potential contaminants .

Industrial Applications: Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is used in the industrial synthesis of APIs. Its structure serves as a building block for the synthesis of various therapeutic agents, particularly those targeting respiratory conditions .

Clinical Testing: Biomarker Analysis

In clinical testing, derivatives of this compound can be used as biomarkers to monitor the pharmacokinetics and pharmacodynamics of drugs within the body, providing valuable information on drug metabolism and its effects .

Forensic Science: Toxicology

In forensic toxicology, this compound can be used to develop analytical methods for detecting the presence of Salbutamol or related substances in biological samples, which is crucial in doping control and forensic investigations .

Mechanism of Action

Target of Action

The primary target of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, also known as Salbutamol, is the Beta-2 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in smooth muscle relaxation, particularly in bronchial and vascular muscles.

Mode of Action

Salbutamol acts as a short-acting agonist of the Beta-2 adrenergic receptor . It binds to these receptors, mimicking the action of adrenaline, a natural bronchodilator produced by the human body. This binding triggers a cascade of biochemical reactions leading to the relaxation of smooth muscles in the airways .

Biochemical Pathways

Upon binding to the Beta-2 adrenergic receptors, Salbutamol activates the adenylate cyclase enzyme, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This pathway is critical in the dilation of bronchial and vascular muscles.

Result of Action

The primary molecular effect of Salbutamol is the relaxation of bronchial smooth muscles, leading to bronchodilation . This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted. On a cellular level, it reduces the release of inflammatory mediators from mast cells in the lungs.

Safety and Hazards

Specific safety and hazard information for “4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol” is not provided in the retrieved papers. Such information should be available in material safety data sheets (MSDS) provided by the compound’s manufacturer or supplier, or in databases like PubChem .

properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGFUYPGDLRKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914243
Record name t-Butylnorsynephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

CAS RN

96948-64-0, 7376-67-2
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96948-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylnorsynephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kwd 2066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096948640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butylnorsynephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salbutamol EP Impurity B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name T-BUTYLNORSYNEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RM5R3DQXG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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